molecular formula C13H13N3OS2 B398368 Zndm19

Zndm19

Katalognummer: B398368
Molekulargewicht: 291.4g/mol
InChI-Schlüssel: XUFSUEIOTWCTJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zndm19 typically involves a multi-step process. One common method involves the condensation of 1H-indole-3-carbaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Zndm19 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate stands out due to its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C13H13N3OS2

Molekulargewicht

291.4g/mol

IUPAC-Name

methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate

InChI

InChI=1S/C13H13N3OS2/c1-3-8-16-10-7-5-4-6-9(10)11(12(16)17)14-15-13(18)19-2/h3-7,17H,1,8H2,2H3

InChI-Schlüssel

XUFSUEIOTWCTJI-UHFFFAOYSA-N

SMILES

CSC(=S)N=NC1=C(N(C2=CC=CC=C21)CC=C)O

Kanonische SMILES

CSC(=S)N=NC1=C(N(C2=CC=CC=C21)CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.